molecular formula C13H11B B1588497 4-Bromo-2-methylbiphenyl CAS No. 5002-26-6

4-Bromo-2-methylbiphenyl

Cat. No.: B1588497
CAS No.: 5002-26-6
M. Wt: 247.13 g/mol
InChI Key: ZBNARPVMXYNXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylbiphenyl is an organic compound with the molecular formula C13H11Br. It is a derivative of biphenyl, where a bromine atom is substituted at the fourth position and a methyl group at the second position of the biphenyl structure. This compound is known for its clear colorless to pale yellow appearance and is primarily used in research and industrial applications .

Scientific Research Applications

4-Bromo-2-methylbiphenyl has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the manufacture of specialty chemicals, dyes, and polymers

Safety and Hazards

The safety information for 4-Bromo-2-methylbiphenyl includes several hazard statements: H315, H319, and H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing the dust, mist, gas, or vapors; avoiding contact with skin and eyes; and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylbiphenyl can be synthesized through various methods, one of the most common being the bromination of 2-methylbiphenyl. The process involves the use of bromine or bromine-containing reagents under controlled conditions. For instance, a typical method involves the reaction of 2-methylbiphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out at a temperature range of 0-50°C for 4-12 hours .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the use of readily available raw materials such as 2-methylbiphenyl, sodium bromate, and sodium bromide, with concentrated sulfuric acid as a catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbiphenyl depends on the specific application and reaction it is involved in. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl product. The bromine atom plays a crucial role in facilitating these reactions by acting as a leaving group .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-methylbiphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

4-bromo-2-methyl-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNARPVMXYNXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433422
Record name 4-BROMO-2-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-26-6
Record name 4-BROMO-2-METHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methylbiphenyl
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methylbiphenyl
Reactant of Route 4
4-Bromo-2-methylbiphenyl
Reactant of Route 5
4-Bromo-2-methylbiphenyl
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.